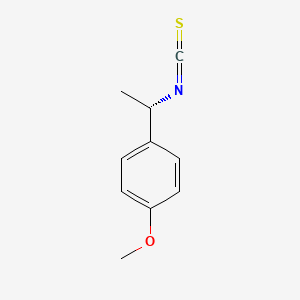

(S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate

Übersicht

Beschreibung

(S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate, a member of the isothiocyanate family, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential clinical applications.

- Molecular Formula : C₁₀H₁₁NOS

- Molecular Weight : 193.27 g/mol

- CAS Number : 749261-40-3

Isothiocyanates generally exert their biological effects through several mechanisms:

- Covalent Bond Formation : They form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to functional modifications that can alter cellular processes.

- Inhibition of Tubulin Polymerization : Recent studies indicate that isothiocyanates can disrupt microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division. This disruption can lead to mitotic catastrophe and apoptosis in cancer cells .

- Antimicrobial Activity : Isothiocyanates exhibit antimicrobial properties by disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties.

In Vitro Studies

A study evaluating the cytotoxic effects of various isothiocyanates on cancer cell lines showed that this compound exhibited a notable inhibitory effect on cell proliferation:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| B16-F10 | 73.29 | 10.10 |

| HEP G2 | 6.63 | 111.7 |

| HT-29 | 7.31 | 101.3 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against various cancer types .

Mechanistic Insights

Flow cytometry assays have revealed that treatment with this compound leads to increased apoptosis in treated cells, characterized by:

- Increased annexin V positivity (~17% compared to ~4% in control)

- DNA fragmentation (~21% increase in SubG1 DNA content)

- Caspase activation (~66% compared to ~15% in control) .

Antimicrobial Activity

Isothiocyanates, including this compound, have shown promising antimicrobial effects against various pathogens.

Minimum Inhibitory Concentration (MIC)

Research indicates that compounds within this class exhibit varying degrees of antimicrobial activity:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of (S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate is its potential as an anticancer agent. Research indicates that isothiocyanates can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to mitotic spindle disruption and can induce cell death through mechanisms such as mitotic catastrophe .

Case Study: Tubulin Polymerization Inhibition

In a study evaluating various isothiocyanates, this compound exhibited notable effects on tubulin polymerization. While it showed lower activity compared to other compounds, it was still part of a class of molecules that demonstrated multimodal mechanisms of action against cancer cells, minimizing the risk of resistance .

Table 1: Antiproliferative Activity of Isothiocyanates

| Compound | IC (μM) | Cell Line |

|---|---|---|

| (S)-(+)-1-(4-Methoxyphenyl)ethyl ITC | Not specified | Various cancer cell lines |

| Benzyl Isothiocyanate (BITC) | 6.6 | MV-4-11 |

| 3,4-Dimethoxybenzyl Isothiocyanate | 8.2 | MV-4-11 |

| 1,4-Diisothiocyanato Butane | 11.4 | MV-4-11 |

Proteomics Research

This compound is also utilized in proteomics research due to its ability to modify protein functions through thiocarbamoylation of sulfhydryl groups in proteins. This modification can influence various signaling pathways and cellular processes .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of isothiocyanates has highlighted that modifications to the phenyl ring or the isothiocyanate group can significantly alter biological activity. For example, substituting different functional groups on the benzene ring has been shown to enhance or diminish anticancer properties .

Table 2: Structure-Activity Relationship Findings

| Compound | Modification | Activity Change |

|---|---|---|

| (S)-(+)-1-(4-Methoxyphenyl)ethyl ITC | Para-methoxy substitution | Lower activity |

| Benzyl Isothiocyanate | No substitution | Higher activity |

| 3,4-Dimethoxybenzyl Isothiocyanate | Additional methoxy group | Enhanced activity |

Analyse Chemischer Reaktionen

Reactivity with Nucleophiles

The isothiocyanate group (-N=C=S) undergoes nucleophilic addition reactions with amines, alcohols, and thiols. Key reaction pathways include:

Formation of Thioureas

Reaction with primary or secondary amines yields substituted thioureas. For example:

This reaction proceeds via nucleophilic attack on the electrophilic carbon of the isothiocyanate group, followed by proton transfer .

Regioselective Reactions

Solvent polarity and substituents on reactants dictate regioselectivity in cyclization reactions. For instance:

Polar aprotic solvents (e.g., DMF) favor thiazole formation, while protic solvents (e.g., ethanol) promote thiazolidinethione derivatives .

Thiazolidinones

Reaction with N-arylcyanothioformamides yields thiazolidinones, which exhibit anticancer activity . For example:

Key Data :

Mechanistic Insights

The electrophilic carbon in -N=C=S undergoes nucleophilic attack, forming a tetrahedral intermediate that collapses to release a leaving group (e.g., HS). Reaction kinetics depend on:

Eigenschaften

IUPAC Name |

1-[(1S)-1-isothiocyanatoethyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-8(11-7-13)9-3-5-10(12-2)6-4-9/h3-6,8H,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWJPQXDLZDTBF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426964 | |

| Record name | AG-G-91868 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737001-01-3 | |

| Record name | AG-G-91868 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.